molecular formula C17H16FNO2 B2505517 N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide CAS No. 2411264-02-1

N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide

Cat. No.: B2505517
CAS No.: 2411264-02-1
M. Wt: 285.318
InChI Key: SYNFDUTWVDKKAB-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group and a phenylethyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide typically involves the reaction of 2-fluorophenol with 1-bromo-2-phenylethane to form 2-(2-fluorophenoxy)-1-phenylethane. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Chlorophenoxy)-1-phenylethyl]prop-2-enamide
  • N-[2-(2-Bromophenoxy)-1-phenylethyl]prop-2-enamide
  • N-[2-(2-Methylphenoxy)-1-phenylethyl]prop-2-enamide

Uniqueness

N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, the fluorine atom can enhance the compound’s lipophilicity, leading to better membrane permeability and bioavailability in medicinal applications.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)-1-phenylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-2-17(20)19-15(13-8-4-3-5-9-13)12-21-16-11-7-6-10-14(16)18/h2-11,15H,1,12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNFDUTWVDKKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(COC1=CC=CC=C1F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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